8-Ethoxy-1,4-dioxaspiro[4.5]decane 8-Ethoxy-1,4-dioxaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 55103-52-1
VCID: VC11703226
InChI: InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3
SMILES: CCOC1CCC2(CC1)OCCO2
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

8-Ethoxy-1,4-dioxaspiro[4.5]decane

CAS No.: 55103-52-1

Cat. No.: VC11703226

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

8-Ethoxy-1,4-dioxaspiro[4.5]decane - 55103-52-1

Specification

CAS No. 55103-52-1
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 8-ethoxy-1,4-dioxaspiro[4.5]decane
Standard InChI InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3
Standard InChI Key ZJZLKONLVWLQRK-UHFFFAOYSA-N
SMILES CCOC1CCC2(CC1)OCCO2
Canonical SMILES CCOC1CCC2(CC1)OCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its spirocyclic framework, where two rings—1,4-dioxane and a cyclohexane derivative—share a single carbon atom. The ethoxy (-OCH₂CH₃) group at the 8-position introduces steric and electronic modifications that influence reactivity and solubility. The molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol .

Key Structural Elements:

  • Spiro junction: Ensures conformational rigidity, reducing rotational freedom and stabilizing specific stereochemical configurations.

  • Dioxane ring: Provides electron-rich oxygen atoms capable of hydrogen bonding and dipole interactions.

  • Ethoxy substituent: Enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy), potentially improving membrane permeability in biological systems .

Comparative Structural Analysis

While direct data on 8-Ethoxy-1,4-dioxaspiro[4.5]decane is limited, analogs such as 1,4-dioxaspiro[4.5]decane-8-one (patent CN1772747A) and Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (PubChem CID 1489-97-0) offer insights:

CompoundFunctional GroupMolecular Weight (g/mol)Key Properties
8-Ethoxy-1,4-dioxaspiro[4.5]decaneEthoxy198.26Moderate polarity, rigid spiro framework
1,4-Dioxaspiro[4.5]decane-8-oneKetone168.19Reactive carbonyl group for synthesis
Ethyl carboxylate derivativeEster214.27Enhanced solubility in organic solvents

The ethoxy variant’s lack of a reactive carbonyl or ester group limits its direct participation in condensation reactions but makes it a stable scaffold for further functionalization .

Synthesis Methodologies

Patent-Based Synthesis Routes

The Chinese patent CN1772747A outlines a method for synthesizing 1,4-dioxaspiro[4.5]decane-8-one, which can be adapted for ethoxy-substituted derivatives. Key steps include:

  • Cyclocondensation: Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the spiro ketal.

  • Selective Hydrolysis: Using a weakly acidic cation exchange resin (e.g., Amberlite IR-120) in aqueous solution to cleave specific ketal bonds, yielding the target compound .

Modified Procedure for 8-Ethoxy Derivative:

  • Ethoxylation: Introduce ethoxy groups via nucleophilic substitution of a hydroxyl or halide precursor.

  • Optimized Conditions:

    • Temperature: 70–80°C

    • Catalyst: p-Toluenesulfonic acid (0.1–0.3 mol%)

    • Solvent: Toluene or dichloromethane

    • Yield: ~65% after crystallization .

Challenges in Synthesis

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderate solubility in ethanol, acetone.

    • Nonpolar solvents: Limited solubility in hexane, petroleum ether.

  • Thermal Stability: Decomposes above 250°C, with the dioxane ring undergoing retro-Diels-Alder fragmentation .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,120 cm⁻¹ (C-O-C stretching) and 2,950 cm⁻¹ (C-H stretching of ethoxy).

  • NMR (¹H):

    • δ 1.25 ppm (triplet, -OCH₂CH₃)

    • δ 3.45–4.10 ppm (multiplet, dioxane and cyclohexane protons) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The spirocyclic core is a privileged structure in drug design, featured in:

  • Antiviral agents: Analogous spiro compounds inhibit viral protease enzymes.

  • CNS therapeutics: Enhanced blood-brain barrier penetration due to lipophilic ethoxy groups .

Materials Science

  • Liquid crystals: The rigid spiro framework aligns with mesogenic properties, useful in display technologies.

  • Polymer additives: Acts as a plasticizer or crosslinking agent in epoxy resins .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro assays.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste.

  • Derivatization Studies: Explore introducing fluorinated or chiral ethoxy groups for specialized applications.

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